molecular formula C11H13NO4 B1618613 Methyl 4-(4-nitrophenyl)butanoate CAS No. 20637-02-9

Methyl 4-(4-nitrophenyl)butanoate

Cat. No.: B1618613
CAS No.: 20637-02-9
M. Wt: 223.22 g/mol
InChI Key: IIDUVWAKHMUVPN-UHFFFAOYSA-N
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Description

Methyl 4-(4-nitrophenyl)butanoate (CAS No. 22768-05-4) is an organic ester featuring a four-carbon aliphatic chain terminated by a methyl ester group and substituted at the fourth position with a 4-nitrophenyl moiety. Its molecular formula is C₁₁H₁₃NO₄, with a molar mass of 241.22 g/mol. The compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its nitro group facilitates reduction reactions, enabling the production of amine derivatives like methyl 4-(4-aminophenyl)butanoate .

Properties

CAS No.

20637-02-9

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 4-(4-nitrophenyl)butanoate

InChI

InChI=1S/C11H13NO4/c1-16-11(13)4-2-3-9-5-7-10(8-6-9)12(14)15/h5-8H,2-4H2,1H3

InChI Key

IIDUVWAKHMUVPN-UHFFFAOYSA-N

SMILES

COC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-]

Other CAS No.

20637-02-9

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarity and Key Derivatives

Methyl 4-(4-nitrophenyl)butanoate belongs to a family of nitrophenyl-substituted esters. Key analogs and their similarity scores (based on structural and functional group alignment) include:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Variation Similarity Score Key Applications
Methyl 3-(4-nitrophenyl)propanoate C₁₀H₁₁NO₄ 223.20 Shorter chain (3 carbons) 0.98 Intermediate in dye synthesis
Ethyl 3-(4-nitrophenyl)propanoate C₁₁H₁₃NO₄ 237.23 Ethyl ester vs. methyl ester 0.94 Polymer additives
Methyl 4-(2-fluoro-4-nitrophenyl)butanoate C₁₁H₁₂FNO₄ 241.22 Fluorine substitution at phenyl ring 0.91 Pharmaceutical intermediates
Methyl 4-(4-methoxyphenyl)butanoate C₁₂H₁₆O₃ 222.25 Methoxy group instead of nitro 0.87 Fragrance components

Data sourced from structural databases and synthetic studies .

Physicochemical Properties

  • Electron-Withdrawing Effects: The 4-nitrophenyl group is strongly electron-withdrawing, increasing the electrophilicity of the ester carbonyl group compared to analogs like methyl 4-(4-methoxyphenyl)butanoate (electron-donating methoxy group). This enhances reactivity in nucleophilic acyl substitution reactions .
  • Solubility: Methyl esters generally exhibit higher volatility and lower water solubility than ethyl esters. For instance, methyl 3-(4-nitrophenyl)propanoate is less polar than its ethyl counterpart, influencing solvent selection in synthetic workflows .
  • Stability: Fluorinated derivatives like methyl 4-(2-fluoro-4-nitrophenyl)butanoate show improved metabolic stability due to fluorine’s inductive effects, making them preferable in drug design .

Preparation Methods

Preparation via Nucleophilic Substitution of Methyl 4-Bromobutyrate with 4-Nitrophenol

Method Overview:

One of the primary methods involves the nucleophilic substitution reaction between methyl 4-bromobutyrate and 4-nitrophenol under basic conditions to yield methyl 4-(4-nitrophenoxy)butanoate, which can be further hydrolyzed to the desired product.

Procedure Details:

  • Reactants : Methyl 4-bromobutyrate (1.5 g, 8.29 mmol), 4-nitrophenol (1.15 g, 8.29 mmol), potassium carbonate (1.37 g, 9.94 mmol), potassium iodide (100 mg), and acetone (50 mL).
  • Conditions : Reflux stirring for at least 72 hours.
  • Workup : Reaction completion monitored by TLC (ethyl acetate:n-hexane = 1:4). The mixture is filtered, concentrated, dissolved in ethyl acetate, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
  • Yield : Approximately 2.2 g of methyl 4-(4-nitrophenoxy)butanoate intermediate.
  • Hydrolysis : The intermediate is hydrolyzed in 2N NaOH in methanol:methylene chloride (9:1) at room temperature for 4+ hours. Acidification to pH 1-2 with concentrated HCl followed by solvent removal and filtration yields methyl 4-(4-nitrophenyl)butanoate as a pale yellow powder.
  • Final Yield : 1.2 g, corresponding to 64.3% yield.

Reaction Scheme Summary:

Step Reagents/Conditions Product Yield (%)
Nucleophilic substitution Methyl 4-bromobutyrate, 4-nitrophenol, K2CO3, KI, acetone, reflux 72 h Methyl 4-(4-nitrophenoxy)butanoate Not specified (intermediate)
Hydrolysis 2N NaOH, MeOH:MC (9:1), room temp, 4+ h, acidify pH 1-2 This compound 64.3

This method is well-documented and provides a reliable synthesis route with moderate yield and straightforward purification steps.

Base-Catalyzed Michael Addition and Esterification Using Nitroaromatic Precursors

A classical approach involves Michael addition reactions of nitroaromatic compounds with unsaturated esters or nitriles, followed by base-catalyzed esterification.

Procedure Highlights:

  • Reaction of p-nitrotoluene with methyl methacrylate or related esters in the presence of strong bases such as sodium hydroxide or potassium hydroxide.
  • Conducted in aprotic solvents like dimethylformamide under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Temperature control between 0°C and 50°C is preferred.
  • Reaction monitored by infrared spectroscopy to determine completion.
  • Post-reaction neutralization with mineral acids and solvent evaporation yields the ester product.
  • Purification achieved by recrystallization, chromatography, or distillation.

Catalyst and Conditions:

Catalyst Type Examples Catalyst Loading (% w/w) Temperature Range (°C)
Strong alkali hydroxides NaOH, KOH, LiOH 1 - 20 (preferably 1-5) 0 - 50
Alkali metal alkoxides Sodium methoxide, potassium ethoxide 1 - 20 0 - 50
Quaternary ammonium hydroxides Tetramethylammonium hydroxide 1 - 20 0 - 50

This method allows for the preparation of this compound analogs by varying the nitroaromatic substrates and unsaturated esters, offering versatility in synthesis.

Summary Table of Preparation Methods

Method No. Preparation Route Key Reagents/Conditions Yield (%) Notes
1 Nucleophilic substitution + hydrolysis Methyl 4-bromobutyrate, 4-nitrophenol, K2CO3, KI, acetone, reflux 72h; hydrolysis with 2N NaOH 64.3 Direct method, moderate yield, well-documented
2 Oxidation of 4-phenyl-1-butanol derivatives Sodium chlorite, sodium hypochlorite, TEMPO, acetonitrile, phosphate buffer, pH control Not specified Indirect, green oxidation method, adaptable
3 Base-catalyzed Michael addition and esterification p-Nitrotoluene, methyl methacrylate, strong base (NaOH), aprotic solvent, inert atmosphere Not specified Versatile, requires inert atmosphere, catalyst control

Research Findings and Analysis

  • The nucleophilic substitution route (Method 1) is the most straightforward and commonly reported preparation for this compound, providing a reliable yield and relatively simple purification steps.
  • The oxidation method (Method 2) is more environmentally friendly and suitable for large-scale synthesis, but direct application to the nitrophenyl derivative requires further adaptation.
  • The Michael addition and base-catalyzed esterification (Method 3) offer synthetic flexibility and the ability to introduce various substituents on the aromatic ring, though it demands careful control of reaction atmosphere and catalyst concentration.
  • Reaction monitoring techniques such as TLC and IR spectroscopy are essential for determining reaction completion and optimizing reaction times.
  • Purification typically involves solvent extraction, washing, drying over anhydrous magnesium sulfate, filtration, and recrystallization or distillation as needed.

Q & A

Q. What are the primary synthetic routes for Methyl 4-(4-nitrophenyl)butanoate, and how can reaction efficiency be optimized?

The compound is synthesized via esterification of 4-(4-nitrophenyl)butanoic acid with methanol, typically using acid catalysis. A reported method achieves ~99% yield under controlled conditions, emphasizing stoichiometric ratios (1:1.2 molar ratio of acid to methanol) and reflux in anhydrous solvents like toluene. Monitoring via TLC or HPLC ensures reaction completion . Optimization involves minimizing water content to prevent hydrolysis and using molecular sieves to absorb byproduct water.

Q. What are the critical physical properties of this compound relevant to experimental handling?

Key properties include a density of 1.193 g/cm³, boiling point of 344.1°C at 760 mmHg, and molecular weight of 223.225 g/mol . The compound is a solid at room temperature, requiring storage in sealed containers at 2–8°C to prevent degradation. Its low solubility in water necessitates polar aprotic solvents (e.g., DMSO, DMF) for reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies ester carbonyl (C=O) stretches at ~1720–1740 cm⁻¹ and nitro group (NO₂) asymmetric/symmetric stretches at 1520–1350 cm⁻¹ .
  • NMR : <sup>1</sup>H NMR shows the methyl ester singlet at δ 3.6–3.7 ppm and aromatic protons (4-nitrophenyl group) as doublets at δ 7.5–8.2 ppm. <sup>13</sup>C NMR confirms the ester carbonyl at ~170 ppm .
  • Mass Spectrometry : ESI-MS or GC-MS provides molecular ion peaks at m/z 223 (M⁺) and fragments corresponding to nitro group loss .

Advanced Research Questions

Q. How can the nitro group in this compound be selectively reduced, and what analytical methods validate the product?

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductants (e.g., SnCl₂/HCl) convert the nitro group to an amine, yielding Methyl 4-(4-aminophenyl)butanoate. Reaction progress is monitored via TLC (disappearance of the yellow nitro compound). <sup>1</sup>H NMR confirms the amine signal at δ 4.5–5.0 ppm (NH₂) and UV-Vis spectroscopy tracks loss of the nitro absorption band (~400 nm) .

Q. What are the common impurities in synthetic batches of this compound, and how are they resolved?

Impurities include unreacted 4-(4-nitrophenyl)butanoic acid and ester hydrolysis byproducts. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates these. Quantification via calibration curves ensures purity >98%. For trace impurities, LC-MS identifies structural anomalies (e.g., methyl ester hydrolysis to carboxylic acid) .

Q. How does this compound behave under thermal stress, and what degradation pathways are observed?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C. Major degradation products include 4-nitrophenylbutanoic acid (via ester hydrolysis) and nitrobenzene derivatives (via C-N bond cleavage). Accelerated stability studies (40°C/75% RH) over 4 weeks show <5% degradation when stored desiccated .

Q. What computational tools can predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states and activation energies. Molecular descriptors like electrophilicity index (ω) and Fukui functions identify the carbonyl carbon as the primary electrophilic site. Software packages (Gaussian, ORCA) simulate reaction pathways using SMILES/InChI inputs (e.g., COC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-]) .

Q. How do solvent polarity and reaction temperature influence the esterification kinetics of 4-(4-nitrophenyl)butanoic acid?

Polar aprotic solvents (DMF, THF) enhance reaction rates due to better acid solubility. Arrhenius plots (ln k vs. 1/T) derived from kinetic studies show an activation energy (Eₐ) of ~50 kJ/mol. Lower temperatures (<60°C) favor ester formation over side reactions like nitrophenyl group reduction .

Methodological Notes

  • Contradiction Analysis : Discrepancies in reported yields (e.g., 99% vs. lower values) often stem from residual water or suboptimal catalysis. Replicate experiments under strictly anhydrous conditions are recommended .
  • Advanced Characterization : X-ray crystallography resolves molecular packing, while DSC confirms polymorphic stability .

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